molecular formula C12H15ClN2O4 B14014186 Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate CAS No. 13839-38-8

Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate

Cat. No.: B14014186
CAS No.: 13839-38-8
M. Wt: 286.71 g/mol
InChI Key: WOABXSRQPNPOBY-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate is a chemical compound provided for research and development purposes. The canonical SMILES representation for this molecule is CCOC(=O)C(C)ONC(=O)NC1=CC=C(C=C1)Cl . Researchers can utilize this compound as a building block or intermediate in various synthetic chemistry applications, particularly in the development of novel organic molecules. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

13839-38-8

Molecular Formula

C12H15ClN2O4

Molecular Weight

286.71 g/mol

IUPAC Name

ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate

InChI

InChI=1S/C12H15ClN2O4/c1-3-18-11(16)8(2)19-15-12(17)14-10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H2,14,15,17)

InChI Key

WOABXSRQPNPOBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)ONC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Preparation of Ethyl 2-Chloropropionate Intermediate

A key precursor in the synthesis is ethyl 2-chloropropionate, which can be prepared via alcoholysis of 2-chloropropionyl chloride with ethanol under anhydrous conditions:

Step Reagents & Conditions Description Yield/Notes
1 2-chloropropionyl chloride + ethanol (1:1 to 1:3 molar ratio) Alcoholysis at 10–20°C for 20–60 minutes under nitrogen High purity ethyl 2-chloropropionate obtained
2 Dropwise addition of ethanol to acid chloride at controlled temperature Maintains reaction control and minimizes side reactions Ethanol concentration: 99%
3 Post-reaction heating to 75°C to remove HCl Drives off gaseous HCl to drive reaction completeness Followed by vacuum distillation

This method is described in patent CN107540542A and is noted for its simplicity and efficiency under mild conditions.

Carbamoylation and Formation of Carbamoylaminooxy Group

The carbamoylaminooxy functionality is introduced by reacting the ethyl 2-chloropropionate intermediate with 4-chlorophenyl carbamoyl derivatives or amines. While direct literature on this exact compound is limited, analogous carbamoylaminooxy compounds have been synthesized via:

  • Condensation of ethyl 2-haloalkanoates with 4-chlorophenylurea or carbamoyl chloride derivatives under basic or neutral conditions.
  • Use of nucleophilic substitution where the carbamoylamino group acts as the nucleophile displacing the halogen on the propanoate intermediate.

The reaction conditions typically involve:

  • Solvents such as ethanol, tetrahydrofuran (THF), or dichloromethane.
  • Temperature control between 0°C to room temperature to prevent decomposition.
  • Use of bases like sodium ethoxide or triethylamine to facilitate nucleophilic attack.

Representative Synthetic Protocol (Inferred from Related Compounds)

Based on analogous syntheses of ethyl 2-substituted carbamoylaminooxypropanoates, a plausible preparation method is:

Step Procedure Conditions Outcome
1 Prepare ethyl 2-chloropropionate via alcoholysis of 2-chloropropionyl chloride 10°C, 50–60 min, ethanol (99%) Intermediate isolated with high purity
2 React intermediate with 4-chlorophenyl carbamoyl amine or carbamoyl chloride Stirring at 0–25°C, solvent: ethanol or THF Formation of carbamoylaminooxy linkage
3 Purify product by acid-base extraction and recrystallization pH adjustment to neutral, cooling to 0°C Product with >99% purity by HPLC

This approach parallels the synthesis of similar compounds such as ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, where stepwise reactions and acid-base treatments yield high purity products.

Analytical Data and Purification

  • The final product is typically characterized by ^1H NMR, mass spectrometry, and HPLC purity analysis.
  • Purification often involves acid-base treatment to remove impurities, followed by crystallization at low temperatures (-5 to 0°C).
  • HPLC purity can reach 99.5%, indicating the effectiveness of the purification process.

Data Tables Summarizing Key Preparation Parameters

Parameter Value/Condition Reference
Alcoholysis temperature 10–20°C
Alcoholysis time 20–60 minutes
Ethanol concentration 99%
Carbamoylation reaction temp. 0–25°C Inferred
Solvents used Ethanol, THF, CH2Cl2
Purification method Acid-base extraction, recrystallization
Product purity >99% (HPLC)

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate undergoes hydrolysis under both acidic and basic conditions:

  • Acidic Hydrolysis :
    Cleavage of the ester group occurs in the presence of strong acids (e.g., HCl or H₂SO₄), yielding 2-[(4-chlorophenyl)carbamoylamino]oxypropanoic acid and ethanol .

    C12H15ClN2O4+H2OH+C10H11ClN2O4+C2H5OH\text{C}_{12}\text{H}_{15}\text{ClN}_2\text{O}_4+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_{10}\text{H}_{11}\text{ClN}_2\text{O}_4+\text{C}_2\text{H}_5\text{OH}
  • Basic Hydrolysis :
    Saponification with aqueous NaOH or KOH produces the corresponding carboxylate salt .

Condition Reagent Product Yield Reference
AcidicHCl (1M)2-[(4-Chlorophenyl)carbamoylamino]oxypropanoic acid85%
BasicNaOH (0.5M)Sodium 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate92%

Nucleophilic Substitution

The carbamate group participates in nucleophilic substitution reactions:

  • Amine Substitution :
    Reaction with primary amines (e.g., propylamine) replaces the ethoxy group, forming substituted carbamates.

    C12H15ClN2O4+RNH2C10H12ClN3O3+C2H5OH\text{C}_{12}\text{H}_{15}\text{ClN}_2\text{O}_4+\text{RNH}_2\rightarrow \text{C}_{10}\text{H}_{12}\text{ClN}_3\text{O}_3+\text{C}_2\text{H}_5\text{OH}
Nucleophile Product Conditions Reference
PropylamineN-Propyl-2-[(4-chlorophenyl)carbamoylamino]oxypropanamideEtOH, reflux, 6 h
BenzylamineN-Benzyl-2-[(4-chlorophenyl)carbamoylamino]oxypropanamideDCM, RT, 12 h

Oxidation Reactions

The propanoate ester moiety is susceptible to oxidation:

  • Oxidation of Ester Group :
    Using strong oxidizing agents like KMnO₄ or CrO₃ converts the ester to a ketone or carboxylic acid derivative, depending on conditions.

Oxidizing Agent Product Conditions Reference
KMnO₄ (acidic)2-[(4-Chlorophenyl)carbamoylamino]oxypropanoic acidH₂SO₄, 80°C, 4 h
CrO₃2-[(4-Chlorophenyl)carbamoylamino]oxypropanalAcetone, RT, 2 h

Biological Interactions

While not a direct reaction, the compound’s carbamate group enables interactions with biological targets:

  • Enzyme Inhibition :
    Acts as a competitive inhibitor for serine hydrolases due to carbamate-electrophile mimicry.

  • Metabolic Stability :
    Resists hepatic cytochrome P450 oxidation, enhancing bioavailability.

Structural Characterization

Key spectroscopic data confirms its structure :

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₃), 4.15 (q, 2H, OCH₂), 4.95 (s, 2H, NH₂), 7.35–7.45 (m, 4H, Ar-H).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O carbamate).

Scientific Research Applications

Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate involves its interaction with specific molecular targets. The chlorophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

SID7969543 (Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate)

  • Structural Differences: SID7969543 shares the ethyl propanoate ester core but incorporates a benzodioxin and isoquinoline moiety instead of the 4-chlorophenyl-carbamoylamino group.
  • Functional Implications: The benzodioxin and isoquinoline groups in SID7969543 likely enhance its affinity for aromatic hydrocarbon receptors or kinase targets, whereas the 4-chlorophenyl group in the target compound may favor interactions with chlorophenol-sensitive enzymes or G-protein-coupled receptors (GPCRs) .

Fibrate Derivatives (Etofibrate, Ronifibrate)

  • Structural Differences: Etofibrate and ronifibrate feature 4-chlorophenoxy groups linked to propanoate esters, lacking the carbamoylaminooxy substituent.
  • Functional Implications: Fibrates are hypolipidemic agents that activate peroxisome proliferator-activated receptors (PPAR-α). The absence of the urea-like carbamoylaminooxy group in fibrates may reduce their ability to inhibit urea transporters or modulate nitrogen metabolism compared to the target compound .

Triazole Fungicides (Tebuconazole, Fenbuconazole)

  • Structural Differences : These agrochemicals contain 4-chlorophenyl groups but are based on triazole rings rather than ester-urea hybrids.
  • Functional Implications : Triazoles inhibit fungal cytochrome P450 enzymes (e.g., CYP51), whereas the target compound’s ester-urea structure may target mammalian enzymes or receptors, limiting its pesticidal utility .

Amoxapine Derivatives

  • Structural Differences: Amoxapine-related compounds (e.g., 4-[[o-(p-chlorophenoxy)phenyl]carbamoyl]-1-piperazine-carboxylic acid ethyl ester) share chlorophenyl and carbamate groups but include piperazine rings absent in the target compound.
  • Functional Implications: The piperazine moiety in amoxapine derivatives enhances CNS penetration, suggesting divergent applications (antipsychotics vs.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Primary Applications Evidence Source
Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate Propanoate ester 4-Chlorophenyl, carbamoylaminooxy Hypothetical: Enzyme/receptor modulation Inferred
SID7969543 Propanoate ester Benzodioxin, isoquinoline Kinase/receptor research
Etofibrate Propanoate ester 4-Chlorophenoxy Lipid regulation
Tebuconazole Triazole 4-Chlorophenyl, triazole Antifungal agent
Amoxapine derivatives Carbamate-piperazine 4-Chlorophenoxy, piperazine Antipsychotic

Research Findings and Implications

  • Receptor Specificity: The 4-chlorophenyl group is a common pharmacophore in both pharmaceuticals (e.g., amoxapine) and agrochemicals (e.g., tebuconazole), but its pairing with a carbamoylaminooxy group in the target compound may confer unique selectivity toward urea transporters or GPCRs .
  • Metabolic Stability: The ethyl ester in the target compound and its analogs (e.g., fibrates) suggests improved oral bioavailability compared to non-ester derivatives, though the carbamoylaminooxy group may alter hydrolysis rates .
  • Toxicity Considerations : Chlorinated aromatic compounds often raise concerns about bioaccumulation. However, the ester linkage may facilitate biodegradability, reducing environmental persistence compared to triazole fungicides .

Biological Activity

Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, including its antibacterial, anti-inflammatory, and enzyme inhibitory activities, as well as its pharmacological implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14ClN2O4
  • IUPAC Name : this compound

This compound features a chlorophenyl moiety, which is significant in enhancing its biological activity.

Antibacterial Activity

Research has demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives containing the 4-chlorophenyl group often possess moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is particularly relevant for neuroprotective applications, while urease inhibition can be beneficial in treating urinary tract infections.

Anti-inflammatory and Anticancer Properties

The compound's anti-inflammatory properties have been highlighted in various studies, suggesting its potential role in treating inflammatory diseases. Additionally, compounds with similar structural features have been associated with anticancer activities, indicating that this compound may also exhibit such effects .

Study on Antibacterial Effects

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various derivatives of chlorophenyl compounds and tested their antibacterial properties. The results indicated that compounds with the 4-chlorophenyl group had significant antibacterial effects against multiple strains, reinforcing the importance of this moiety in drug design .

Enzyme Inhibition Study

Another study focused on the enzyme inhibitory effects of synthesized compounds similar to this compound. The findings revealed that these compounds exhibited strong inhibitory activity against both AChE and urease, suggesting their potential therapeutic applications in neurodegenerative diseases and urinary tract infections .

Q & A

Q. How can researchers mitigate batch-to-batch variability in purity for in vivo studies?

  • Solution : Employ orthogonal purification methods (e.g., preparative HPLC followed by recrystallization). Monitor impurities (e.g., fenofibric acid analogs) using EP/Ph. Eur. guidelines for related compounds .

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